Opioid medications work by binding to mu-opioid receptors in the central nervous system, relieving pain. However, these receptors are also present in the gut, and when opioids bind to them there, they slow down gut motility, leading to constipation []. Naldemedine is a peripherally acting mu-opioid receptor antagonist []. This means it specifically blocks the effects of opioids on the mu-opioid receptors in the gut, but not those in the central nervous system. This allows naldemedine to address constipation without interfering with pain control [].
Several clinical trials have investigated the efficacy and safety of naldemedine for OIC. These trials have shown that naldemedine can significantly increase the frequency of bowel movements and improve overall constipation symptoms in patients with OIC, compared to placebo []. Studies have also found naldemedine to be well-tolerated, with diarrhea being the most common side effect, although less frequent than with other laxatives [, ].
Naldemedine is a semisynthetic opioid receptor antagonist that is structurally related to naltrexone. It is primarily used to treat opioid-induced constipation, particularly in patients with chronic non-cancer pain. Unlike naltrexone, which can cross the blood-brain barrier and affect central nervous system opioid receptors, naldemedine has a large polar side chain that limits its central nervous system penetration. This property allows it to antagonize peripheral mu-opioid receptors in the gastrointestinal tract, effectively counteracting the constipating effects of opioids while preserving their analgesic properties .
Opioid medications can cause constipation by binding to mu-opioid receptors in the gut, which slows down the movement of stool. Naldemedine works by blocking these receptors in the gut, preventing opioids from exerting their constipating effect. This allows for more regular bowel movements without interfering with pain relief [].
Naldemedine undergoes various metabolic transformations in the body. The primary metabolic pathway involves the cytochrome P450 enzyme CYP3A4, which converts naldemedine into its main metabolite, nor-naldemedine. This metabolite retains some activity as an opioid receptor antagonist but is less potent than naldemedine itself. Additionally, naldemedine may be glucuronidated by UGT1A3 to form naldemedine 3-glucuronide. Other minor metabolites include benzamidine and naldemedine carboxylic acid, which are formed through cleavage of the oxadiazole ring in the gastrointestinal tract .
Naldemedine exhibits high affinity for mu-, delta-, and kappa-opioid receptors, with a primary action on mu-opioid receptors located in the gastrointestinal tract. By blocking these receptors, naldemedine alleviates opioid-induced constipation without affecting the central nervous system's analgesic effects. Clinical studies have demonstrated that naldemedine significantly increases spontaneous bowel movement frequency and reduces constipation-related side effects in patients receiving opioid therapy . The drug has a terminal elimination half-life of approximately 11 hours and is about 93-94% bound to plasma proteins .
The synthesis of naldemedine involves several steps that include modifications to the naltrexone structure. The process typically starts with the preparation of the core structure followed by the introduction of a large polar side chain that enhances its peripheral selectivity. The specific synthetic routes can vary but generally involve standard organic chemistry techniques such as coupling reactions and functional group modifications to achieve the desired compound .
Naldemedine is primarily indicated for the treatment of opioid-induced constipation in adults with chronic non-cancer pain. It is marketed under the brand name Symproic and was approved for use in the United States in 2017. The drug has been shown to improve bowel function in patients taking opioids for pain management while minimizing withdrawal symptoms associated with abrupt opioid cessation .
Naldemedine's pharmacokinetics can be significantly affected by other medications due to its metabolism by CYP3A4 and its status as a substrate for P-glycoprotein. Strong inhibitors of CYP3A4, such as itraconazole and grapefruit juice, can increase naldemedine concentrations in the bloodstream, potentially leading to enhanced side effects. Conversely, CYP3A4 inducers like rifampicin can decrease its effectiveness by reducing plasma concentrations by up to 83% . Studies have also indicated that naldemedine does not significantly inhibit major cytochrome P450 enzymes or transporters, suggesting a low potential for drug-drug interactions .
Several compounds share structural or functional similarities with naldemedine, particularly within the class of opioid antagonists:
| Compound Name | Structure/Functionality | Unique Aspects |
|---|---|---|
| Naltrexone | Opioid receptor antagonist | Crosses blood-brain barrier; treats addiction |
| Naloxone | Opioid receptor antagonist | Primarily used for opioid overdose reversal |
| Methylnaltrexone | Opioid receptor antagonist | Specifically targets peripheral mu-opioid receptors; used for opioid-induced constipation |
| Buprenorphine | Partial agonist at mu-opioid receptors | Used for pain management and addiction treatment; has mixed agonist/antagonist properties |
Naldemedine's uniqueness lies in its ability to selectively antagonize peripheral opioid receptors without impacting central nervous system activity, making it particularly effective for managing constipation resulting from opioid use while preserving analgesia .
Naldemedine represents a complex morphinan derivative characterized by a precisely defined molecular architecture [1] [5]. The free base form exhibits the molecular formula C32H34N4O6 with a molecular weight of 570.64 g/mol [20] [22]. The compound's systematic chemical name is 17-(cyclopropylmethyl)-6,7-didehydro-4,5α-epoxy-3,6,14-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]morphinan-7-carboxamide [22] [5].
The stereochemical configuration of naldemedine has been unambiguously established through single-crystal X-ray diffraction studies [3] [8]. The molecule contains four chiral centers with absolute configuration assigned as C20(S), C21(R), C25(S), and C26(R) [3]. This specific stereochemical arrangement is critical for the compound's three-dimensional structure and subsequent intermolecular interactions [8].
The chemical structure incorporates several distinctive features including a morphinan skeleton, a cyclopropylmethyl substituent at the nitrogen atom, and a pendant oxadiazole ring system attached via an amide linkage [1] [5]. The oxadiazole moiety contains a phenyl substituent, contributing to the overall rigidity and planarity of this portion of the molecule [3].
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C32H34N4O6 [20] |
| Molecular Weight (Free Base) | 570.64 g/mol [22] |
| CAS Number (Free Base) | 916072-89-4 [20] |
| UNII (Free Base) | 03KSI6WLXH [20] |
| InChI Key (Free Base) | AXQACEQYCPKDMV-RZAWKFBISA-N [5] |
| Stereochemical Centers | 4 chiral centers [3] |
| Absolute Configuration | C20(S), C21(R), C25(S), C26(R) [3] |
Comprehensive crystallographic investigations have revealed the existence of multiple solid forms of naldemedine and its salts [3] [8]. Single-crystal X-ray diffraction studies have characterized four distinct crystalline forms, designated as compounds 15, 15·MeOH, 16·ACN, and 16·ACE·H2O [3].
The unsolvated form 15 crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 22.5969(9) Å, b = 13.2354(7) Å, c = 12.4597(8) Å, and volume = 3726.4(3) ų [3]. This form exhibits a density of 1.324 g·cm⁻³ with one crystallographically independent formula unit per asymmetric unit [3].
The methanol solvate 15·MeOH maintains the same orthorhombic space group P212121 but with slightly different unit cell dimensions: a = 22.5650(14) Å, b = 13.1928(9) Å, c = 12.7145(10) Å, resulting in a volume of 3785.0(5) ų [3]. The incorporation of methanol molecules increases the density to 1.360 g·cm⁻³ [3].
Two additional polymorphic forms have been characterized as solvates of compound 16 [3]. The acetonitrile solvate 16·ACN crystallizes in the monoclinic space group P21 with unit cell parameters a = 12.9257(14) Å, b = 9.3569(8) Å, c = 16.2822(19) Å, β = 95.891(10)°, volume = 1958.8(4) ų, and density = 1.329 g·cm⁻³ [3]. The acetone hydrate 16·ACE·H2O also adopts the monoclinic P21 space group with dimensions a = 13.6794(2) Å, b = 9.50568(19) Å, c = 15.9156(3) Å, β = 92.0561(15)°, volume = 2068.21(6) ų, and density = 1.315 g·cm⁻³ [3].
| Crystal Form | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Density (g·cm⁻³) |
|---|---|---|---|---|---|---|---|
| 15 (Unsolvated) | Orthorhombic | P212121 | 22.5969(9) [3] | 13.2354(7) [3] | 12.4597(8) [3] | 3726.4(3) [3] | 1.324 [3] |
| 15·MeOH | Orthorhombic | P212121 | 22.5650(14) [3] | 13.1928(9) [3] | 12.7145(10) [3] | 3785.0(5) [3] | 1.360 [3] |
| 16·ACN | Monoclinic | P21 | 12.9257(14) [3] | 9.3569(8) [3] | 16.2822(19) [3] | 1958.8(4) [3] | 1.329 [3] |
| 16·ACE·H2O | Monoclinic | P21 | 13.6794(2) [3] | 9.50568(19) [3] | 15.9156(3) [3] | 2068.21(6) [3] | 1.315 [3] |
The hydrogen bonding patterns vary significantly among the different polymorphic forms [3]. In forms 15 and 15·MeOH, the naldemedinium cation displays intramolecular O37‒H···O15 and N33‒H···O36 bonds [3]. The unsolvated form 15 exhibits solvent-accessible voids of 49 ų, which are occupied by methanol molecules in the solvated form 15·MeOH [3]. The methanol incorporation results in additional hydrogen bonds N33‒H···O(s) and (s)O‒H···O37iii, where the methanol molecule serves as an H-bonded bridge between neighboring cation units [3].
The tosylate salt of naldemedine represents the pharmaceutically relevant form with enhanced solubility characteristics [1] [2]. The tosylate salt exhibits the molecular formula C39H42N4O9S with a molecular weight of 742.84 g/mol [1] [2]. The CAS number for naldemedine tosylate is 1345728-04-2, with UNII designation V1N8F1RVVO [1] [2].
Crystallographic analysis reveals that naldemedine tosylate crystallizes readily as polymorph form II directly from the reaction mixture [3] [8]. This polymorphic form demonstrates superior processability and scalability compared to other potential forms [8]. The tosylate counterion forms extensive hydrogen bonding networks with the naldemedinium cation through the sulfonic acid functionality [3].
The crystal structure of naldemedine tosylate shows the naldemedinium ion possessing five potential hydrogen bond donor sites: three hydroxyl groups (O36, O37, O38), the secondary amino function (N13), and the aminium group (N33) [3]. These donor sites participate in both intramolecular and intermolecular hydrogen bonding patterns that stabilize the crystal lattice [3].
The tosylate anion participates in one-point hydrogen bond connections with three different cations via donor-hydrogen···oxygen interactions, resulting in a three-dimensional hydrogen-bonded framework structure [3]. This extensive hydrogen bonding network contributes to the enhanced stability and crystalline properties of the tosylate salt form [3].
| Property | Naldemedine Tosylate |
|---|---|
| Molecular Formula | C39H42N4O9S [1] |
| Molecular Weight | 742.84 g/mol [1] |
| CAS Number | 1345728-04-2 [1] |
| UNII | V1N8F1RVVO [1] |
| InChI Key | WCYDLROFMZJJLE-RTMHEQJQSA-N [1] |
| Melting Point | 118-121°C (decomposition) [3] |
| Preferred Polymorph | Form II [3] |
While specific molecular dynamics simulation studies dedicated exclusively to naldemedine were not identified in the comprehensive literature search, the general methodological framework for conducting such investigations on similar pharmaceutical compounds provides insight into potential approaches [14] [18]. Contemporary molecular dynamics simulations of drug-like molecules typically employ classical force fields such as AMBER or CHARMM to model intermolecular interactions [14] [15].
Advanced simulation protocols for morphinan derivatives would likely incorporate explicit solvent models to accurately capture solvation effects and molecular conformational dynamics [14] [18]. The complex stereochemistry and multiple functional groups present in naldemedine would require careful parameterization of force field parameters to ensure accurate representation of intramolecular interactions [15] [18].
Modern computational approaches increasingly utilize hybrid methodologies combining neural network potentials with molecular mechanics to achieve enhanced accuracy while maintaining computational efficiency [18]. Such approaches would be particularly relevant for naldemedine given its complex molecular architecture and multiple conformational degrees of freedom [18].
Quantum mechanical computational studies specific to naldemedine structure and properties were not identified in the available literature, though the general framework for such investigations on similar pharmaceutical compounds provides methodological guidance [16] [25] [27]. Density functional theory calculations represent the most widely applied quantum chemical approach for drug molecules due to their balance of computational efficiency and chemical accuracy [16] [25].
Typical quantum mechanical investigations of morphinan derivatives would employ hybrid density functionals such as B3LYP combined with appropriate basis sets like 6-31G* or 6-311G to optimize molecular geometries and calculate electronic properties [25] [26]. The multiple aromatic ring systems and heteroatoms present in naldemedine would require careful consideration of dispersion corrections to accurately model π-π interactions and van der Waals forces [28].
Computational chemistry studies of similar pharmaceutical compounds demonstrate that geometry optimization calculations can provide valuable insights into preferred conformations, while frequency calculations yield information about vibrational modes and thermodynamic properties [25] [27]. Property calculations including electrostatic potential maps, molecular orbital energies, and electronic charge distributions would offer fundamental insights into naldemedine's chemical behavior and potential intermolecular interactions [26] [28].
The development of efficient synthetic routes for naldemedine has been extensively studied to address the challenges of pharmaceutical-scale manufacturing [1] [2]. The total synthesis of naldemedine typically involves a multi-step process beginning with naltrexone as the starting material, followed by protection-deprotection sequences and selective functionalization to introduce the key pharmacophores required for peripherally acting μ-opioid receptor antagonist activity [3] [2].
The most widely adopted synthetic strategy employs a three-step process that significantly improves upon earlier six-step methods. This optimized approach comprises: (i) ethoxycarbonylation of a benzyl-protected naltrexone derivative using diethyl pyrocarbonate followed by base treatment; (ii) coupling reaction with a substituted oxadiazole intermediate; and (iii) final deprotection to yield naldemedine [1] [2]. This streamlined approach eliminates the need for column chromatography purification, relying instead on recrystallization techniques to achieve high purity products suitable for pharmaceutical applications [2].
The synthetic route demonstrates excellent atom economy and minimizes the use of harsh reaction conditions compared to previously reported methods [1]. Process development studies have shown that this approach can achieve overall yields exceeding 70% while maintaining product purity above 99% through optimized reaction conditions and crystallization protocols [2].
Benzyl protection represents a critical step in the naldemedine synthesis, particularly for the selective protection of phenolic hydroxyl groups during subsequent transformations [2] [4]. The protection is typically carried out by reacting naltrexone derivatives with benzyl bromide in the presence of potassium carbonate as the base [2] [4]. Optimization studies have demonstrated that potassium carbonate in fine powder form provides superior results compared to other carbonate bases, with acetone serving as the preferred solvent for this transformation [2].
The protection reaction is conducted at temperatures ranging from 50-70°C for 20 hours, achieving conversion yields of 93.6% [2]. The reaction conditions have been optimized to minimize side reactions while ensuring complete protection of the phenolic functionality. Solvent selection plays a crucial role, with acetone demonstrating advantages in terms of work-up efficiency and overall yield compared to alternative solvents such as dimethylformamide [2].
Deprotection of the benzyl-protected intermediates is accomplished using concentrated hydrochloric acid in acetic acid at temperatures of 50-60°C [2]. This acidic deprotection method provides clean removal of the benzyl protecting groups without affecting other functional groups present in the molecule. The deprotected product can be isolated by precipitation using aqueous ammonia at 0°C, followed by filtration and washing protocols that ensure high purity [2].
The benzyl protection-deprotection sequence has been designed to be compatible with the overall synthetic strategy while minimizing the formation of undesired by-products. Process safety considerations have been incorporated into the procedure, particularly regarding the handling of benzyl bromide and the thermal stability of intermediates during the deprotection step [2].
Comprehensive characterization of synthetic intermediates is essential for ensuring process consistency and product quality in naldemedine manufacturing [2] [5]. The key intermediate compound of formula (5), representing the benzyl-protected naldemedine precursor, has been extensively characterized using multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography [2].
Spectroscopic characterization of the formula (3) intermediate reveals characteristic signals in the 1H NMR spectrum at 12.06 ppm corresponding to the enolic proton, and signals at 7.43-7.39 ppm and 7.34-7.25 ppm corresponding to the benzyl aromatic protons [2]. The 13C NMR spectrum shows distinct signals at 172.1 ppm for the carbonyl carbon and 164.4 ppm for the ethoxycarbonyl group, confirming successful ethoxycarbonylation [2].
Mass spectrometric analysis of intermediates provides molecular ion peaks that confirm the expected molecular weights: compound (3) shows [M+H]+ = 504.2, compound (5) shows [M+H]+ = 661.3, and the final naldemedine product shows [M+H]+ = 571.2 [2]. These mass spectral data serve as critical identity tests for process control and quality assurance.
High-performance liquid chromatography methods have been developed for quantitative analysis of intermediates and impurity profiling [6] [7]. The analytical methods employ reverse-phase conditions with gradient elution systems optimized for separation of closely related structural analogs and process-related impurities [7]. These methods provide baseline resolution of key intermediates from potential synthetic by-products and degradation products.
| Intermediate | Molecular Formula | [M+H]+ | Key 1H NMR Signals (ppm) | Purity (%) |
|---|---|---|---|---|
| Formula (2) | C25H29NO4 | 432.2 | 7.47-7.44, 6.72-6.54 | >95 |
| Formula (3) | C29H37NO7 | 504.2 | 12.06, 7.43-7.39 | 98.4 |
| Formula (5) | C37H40N4O8 | 661.3 | 13.30, 8.23, 8.00 | 99.5 |
| Naldemedine | C32H34N4O6 | 571.2 | 13.40, 9.16, 8.08 | >99 |
Solvent selection represents a critical parameter in naldemedine synthesis optimization, significantly impacting reaction efficiency, product purity, and environmental sustainability [2] [8]. Systematic studies have evaluated various solvent systems for each synthetic step to identify optimal conditions that balance reaction performance with practical manufacturing considerations.
For the initial benzyl protection step, acetone has been identified as the preferred solvent based on comprehensive evaluation of reaction kinetics, work-up efficiency, and yield optimization [2]. Comparative studies with dimethylformamide demonstrated that acetone provides superior performance in terms of reaction completion time and ease of product isolation. The use of acetone also facilitates straightforward solvent recovery and recycling protocols, contributing to overall process sustainability.
The ethoxycarbonylation reaction utilizing diethyl pyrocarbonate as both reagent and solvent represents an innovative approach that eliminates the need for additional organic solvents while providing excellent reaction efficiency [2]. This neat reaction condition minimizes solvent-related environmental impact and simplifies work-up procedures. Process optimization studies have demonstrated that reaction temperatures of 100-120°C in neat diethyl pyrocarbonate provide optimal conversion rates while maintaining product stability [2].
Toluene has been selected as the optimal solvent for the key coupling reaction between the ethoxycarbonylated intermediate and the oxadiazole component [2]. Comparative evaluation of aromatic solvents including benzene and xylene revealed that toluene provides the best combination of reaction efficiency and product selectivity. The coupling reaction is conducted under reflux conditions for 3-4 days, with toluene's boiling point providing appropriate thermal conditions for the transformation [2].
Recrystallization solvent systems have been carefully optimized to achieve high product purity without the need for column chromatography [2]. For intermediate purification, ethyl acetate-methanol mixtures (2:4 v/v) provide effective crystallization with good recovery yields [2]. The final naldemedine tosylate salt formation utilizes methanol as the reaction medium, followed by recrystallization from methylene chloride to achieve pharmaceutical-grade purity [2].
Advanced catalytic strategies have been developed to enhance the efficiency and selectivity of key transformations in naldemedine synthesis [8]. Process development studies have revealed unexpected catalytic effects that significantly impact reaction performance and have led to improved manufacturing protocols.
A critical discovery in naldemedine manufacturing involved the identification of copper contamination effects on key reaction steps [8]. During pilot-scale manufacturing, researchers encountered unexpected delays in addition reactions between acetylnaltrexone hydroxyl groups and isocyanate intermediates. Detailed investigation revealed that copper present in laboratory tap water was catalyzing these reactions, and the reduced copper content in pilot plant water supplies led to significantly slower reaction rates [8].
This discovery led to the development of controlled copper catalysis protocols that ensure reproducible reaction performance across different manufacturing scales [8]. The addition of defined copper catalyst quantities to the reaction system provides robust reaction control and eliminates variability associated with trace metal contamination in water supplies. This approach has been successfully implemented in commercial manufacturing processes.
The coupling reaction between formula (3) and formula (4) intermediates has been optimized to proceed without additional catalysts, relying on thermal activation under reflux conditions [2]. Process studies have demonstrated that this catalyst-free approach provides excellent selectivity while minimizing potential metal contamination in the final product. The reaction conditions have been optimized to achieve complete conversion within 3-4 days while maintaining product stability.
Temperature control represents a critical parameter in catalytic reaction engineering for naldemedine synthesis [2]. The ethoxycarbonylation step requires precise temperature control at 100-120°C to ensure optimal reaction kinetics while preventing thermal degradation of sensitive intermediates. Similarly, the deprotection step utilizes controlled heating at 50-60°C to achieve selective benzyl group removal without affecting other functional groups.
The implementation of green chemistry principles in naldemedine manufacturing has been pursued to minimize environmental impact while maintaining product quality and manufacturing efficiency [2] [9]. The synthetic route has been designed to incorporate sustainable practices including solvent minimization, waste reduction, and the elimination of hazardous reagents where possible.
The use of diethyl pyrocarbonate as both reagent and reaction medium represents a significant advancement in green chemistry application [2]. This approach eliminates the need for additional organic solvents in the ethoxycarbonylation step while providing excellent atom economy. The reagent serves dual functions as both the ethoxycarbonylating agent and the reaction solvent, minimizing overall solvent usage and simplifying work-up procedures.
Recrystallization-based purification protocols have been developed to replace column chromatography, significantly reducing silica gel waste and organic solvent consumption [2]. The optimized crystallization procedures achieve pharmaceutical-grade purity (>99%) using environmentally benign solvent systems. This approach eliminates the need for large volumes of chromatographic solvents while providing superior scalability for commercial manufacturing.
Water-based work-up procedures have been implemented where possible to minimize organic solvent usage in product isolation steps [2]. The final naldemedine precipitation is accomplished using aqueous ammonia, providing an environmentally friendly alternative to organic extraction procedures. This approach also facilitates the recovery and recycling of organic solvents used in earlier synthetic steps.
Process optimization has focused on maximizing reaction yields to minimize raw material consumption and waste generation [2]. The current synthetic route achieves overall yields exceeding 70% from readily available starting materials, representing a significant improvement over earlier synthetic approaches that required multiple protection-deprotection cycles with lower overall efficiency.
Comprehensive quality control systems have been established for naldemedine manufacturing to ensure consistent product quality and regulatory compliance [10] [11] [5]. These methodologies encompass analytical method development, impurity profiling, stability testing, and in-process monitoring protocols that provide robust quality assurance throughout the manufacturing process.
High-performance liquid chromatography represents the primary analytical technique for naldemedine quality control, with validated methods developed for assay determination, impurity profiling, and stability testing [10] [11]. The analytical methods utilize reverse-phase chromatography with gradient elution systems optimized for baseline separation of naldemedine from related substances and potential impurities. Detection wavelengths and mobile phase compositions have been optimized to provide sensitive and selective analysis.
Liquid chromatography-tandem mass spectrometry methods have been developed for trace-level impurity detection and structural confirmation [10] [11]. These methods provide enhanced specificity for impurity identification and enable the detection of process-related impurities at levels below 0.1%. The mass spectrometric conditions have been optimized to provide characteristic fragmentation patterns for structural elucidation of unknown impurities.
Stability testing protocols have been established according to International Conference on Harmonisation guidelines to assess the long-term stability of naldemedine and its pharmaceutical formulations [5]. These studies evaluate the impact of temperature, humidity, and light exposure on product stability and provide data supporting shelf-life determinations. Stability-indicating analytical methods have been validated to ensure accurate measurement of naldemedine content in the presence of degradation products.
Spectroscopic characterization methods including nuclear magnetic resonance and infrared spectroscopy have been validated for identity confirmation and structural verification [5]. The nuclear magnetic resonance methods provide definitive structural confirmation through analysis of characteristic chemical shifts and coupling patterns. Infrared spectroscopy serves as a complementary technique for functional group identification and polymorph characterization.
| Analytical Method | Application | Detection Limit | Precision (%RSD) | Reference |
|---|---|---|---|---|
| RP-HPLC-UV | Assay determination | 0.05% | <2.0 | [10] |
| LC-MS/MS | Impurity profiling | 0.01% | <3.0 | [11] |
| 1H NMR | Identity confirmation | - | <1.0 | [5] |
| IR Spectroscopy | Polymorph analysis | - | <2.0 | [5] |
In-process monitoring strategies have been implemented to provide real-time assessment of reaction progress and product quality during manufacturing [2]. These include thin-layer chromatography monitoring of reaction completion, pH measurements during work-up procedures, and temperature monitoring during critical reaction steps. The implementation of process analytical technology principles enables continuous quality assessment and facilitates rapid decision-making during manufacturing operations.